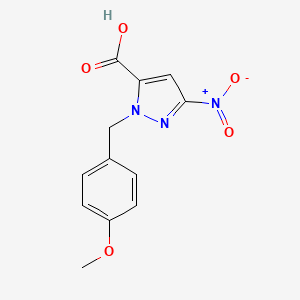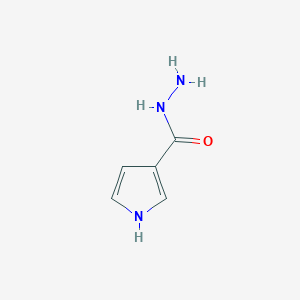![molecular formula C18H15NO6 B12892251 3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid CAS No. 649773-85-3](/img/structure/B12892251.png)
3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a pyrrolidinone ring, and a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Benzo[d][1,3]dioxole Derivative: The initial step involves the preparation of a benzo[d][1,3]dioxole derivative through a reaction of 5-bromobenzo[d][1,3]dioxole with n-butyllithium in tetrahydrofuran (THF) at low temperatures, followed by quenching with sulfuric acid.
Coupling Reaction: The benzo[d][1,3]dioxole derivative is then coupled with a pyrrolidinone derivative under basic conditions to form the intermediate compound.
Final Acidification: The intermediate is then subjected to acidification to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole and pyrrolidinone rings.
Reduction: Reduced forms of the benzoic acid and pyrrolidinone rings.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxol-5-ylboronic acid: Used in cross-coupling reactions and has high selectivity for kinases.
Benzo[d][1,3]dioxol-5-ol: Known for its antioxidant properties and used in the synthesis of various organic compounds.
Uniqueness
3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid is unique due to its combination of structural motifs, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
649773-85-3 |
|---|---|
Molecular Formula |
C18H15NO6 |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yloxy)-2-oxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C18H15NO6/c20-17-15(25-13-4-5-14-16(9-13)24-10-23-14)6-7-19(17)12-3-1-2-11(8-12)18(21)22/h1-5,8-9,15H,6-7,10H2,(H,21,22) |
InChI Key |
DSUGTKJZUJLDOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C1OC2=CC3=C(C=C2)OCO3)C4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



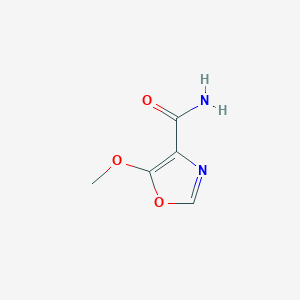
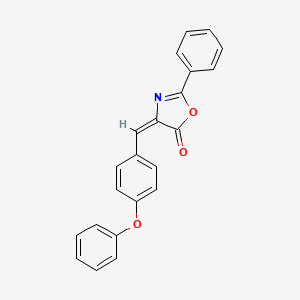
![2,4-Dichloro-5-{(E)-[cyano(pyrrolidin-1-yl)methylidene]amino}benzoic acid](/img/structure/B12892207.png)

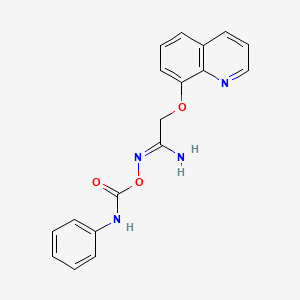
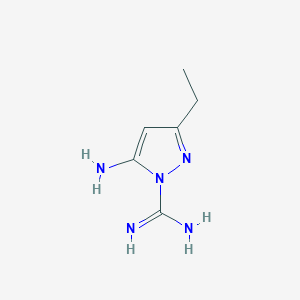
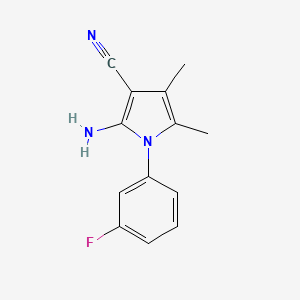
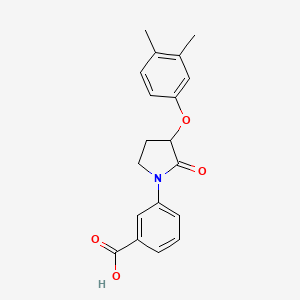
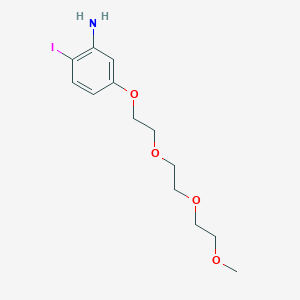

![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-phenylacetamide](/img/structure/B12892249.png)
